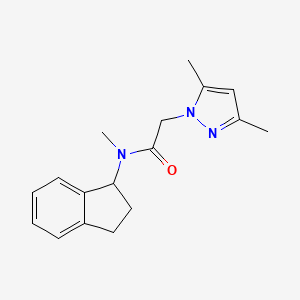
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, commonly known as DIPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DIPA is a small molecule that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
作用機序
The mechanism of action of DIPA is not yet fully understood. However, it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation. DIPA may also inhibit the production of reactive oxygen species (ROS) and the activation of inflammasomes, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIPA has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory properties, DIPA has been found to have analgesic effects in a mouse model of neuropathic pain. It has also been shown to have antioxidant properties and to protect against oxidative stress in a rat model of liver injury.
実験室実験の利点と制限
One advantage of using DIPA in scientific research is its specificity for inhibiting NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation is that the synthesis of DIPA is complex and requires specialized equipment and expertise. Another limitation is that the mechanism of action of DIPA is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on DIPA. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an analgesic agent for neuropathic pain. Further studies are needed to better understand the mechanism of action of DIPA and to explore its potential in different experimental settings. Additionally, the development of more efficient and cost-effective synthesis methods for DIPA could facilitate its use in scientific research.
合成法
The synthesis of DIPA involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-dihydro-1H-inden-1-amine with 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-methylacetyl chloride to form DIPA.
科学的研究の応用
DIPA has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. In a study conducted by Zhang et al., DIPA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study by Li et al. demonstrated that DIPA could reduce the severity of inflammation in a mouse model of acute lung injury.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-10-13(2)20(18-12)11-17(21)19(3)16-9-8-14-6-4-5-7-15(14)16/h4-7,10,16H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVZUEFRRHNAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

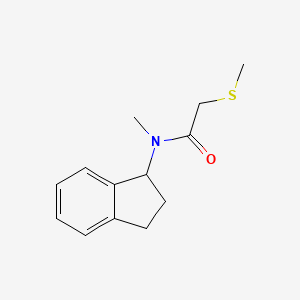
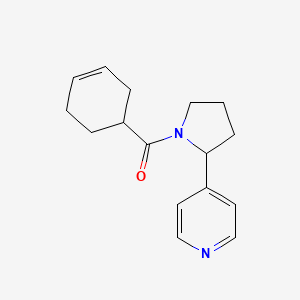
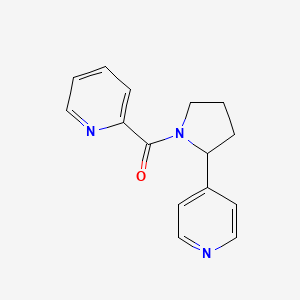
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

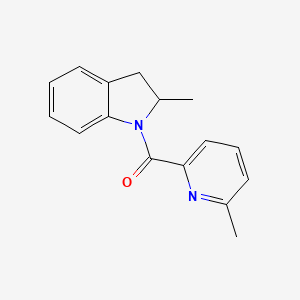
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
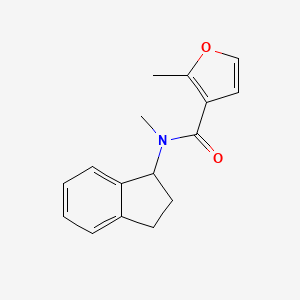
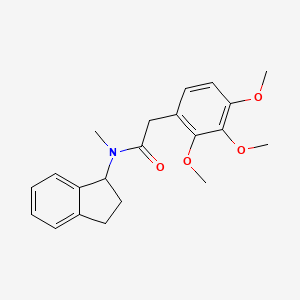

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
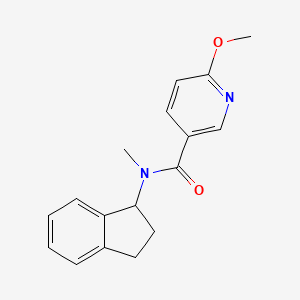

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)